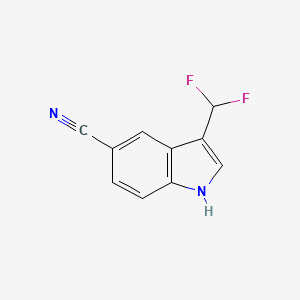![molecular formula C15H17ClN4O6 B12071481 [3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12071481.png)
[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3’,5’-Di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine: is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3’,5’-Di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine typically involves the protection of hydroxyl groups on the ribofuranosyl moiety, followed by the introduction of the chloropurine base. Common steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of the ribofuranosyl moiety are protected using acetyl groups.
Methylation: The 2’ hydroxyl group is methylated to form the 2’-O-methyl derivative.
Glycosylation: The protected ribofuranosyl moiety is then coupled with 6-chloropurine under glycosylation conditions to form the desired nucleoside analog.
Industrial Production Methods: Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions could potentially modify the chloropurine moiety.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the purine base.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the purine base.
Reduction: Reduced forms of the chloropurine moiety.
Substitution: Substituted purine derivatives where the chlorine atom is replaced by another group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its reactivity and potential modifications.
Biology:
- Investigated for its incorporation into nucleic acids and its effects on biological processes.
Medicine:
- Potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
- Studied as a potential therapeutic agent in various diseases.
Industry:
- Used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 9-(3’,5’-Di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
6-Chloropurine: A simpler analog without the ribofuranosyl moiety.
2’-O-Methyladenosine: A nucleoside analog with a similar ribofuranosyl modification but different base.
3’,5’-Di-O-acetyladenosine: Another nucleoside analog with acetyl protection on the ribofuranosyl moiety.
Uniqueness:
- The combination of the 6-chloropurine base with the 3’,5’-Di-O-acetyl and 2’-O-methyl modifications makes this compound unique.
- Its specific structure may confer unique biological properties and reactivity compared to other nucleoside analogs.
Properties
Molecular Formula |
C15H17ClN4O6 |
|---|---|
Molecular Weight |
384.77 g/mol |
IUPAC Name |
[3-acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H17ClN4O6/c1-7(21)24-4-9-11(25-8(2)22)12(23-3)15(26-9)20-6-19-10-13(16)17-5-18-14(10)20/h5-6,9,11-12,15H,4H2,1-3H3 |
InChI Key |
DXZAADAYDVJBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)
![3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide](/img/structure/B12071429.png)

![3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl-](/img/structure/B12071441.png)


![2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B12071457.png)




